Zinc benzenesulphonate
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Overview
Description
Zinc benzenesulphonate: is an organozinc compound with the chemical formula C12H10O4S2Zn . It appears as a white powder and is known for its limited solubility in water but high solubility in nitric acid . This compound is primarily used in various industrial applications, including as an additive in plastics, rubber, and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc benzenesulphonate can be synthesized through the reaction of benzenesulfonic acid with zinc oxide or zinc carbonate. The reaction typically occurs in an aqueous medium and involves the following steps:
Dissolution of benzenesulfonic acid: in water.
Addition of zinc oxide or zinc carbonate: to the solution.
Heating the mixture: to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure a consistent and high-yield output. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions: Zinc benzenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc sulfate and benzenesulfonic acid.
Reduction: It can be reduced to zinc metal and benzenesulfonic acid.
Substitution: It can participate in substitution reactions where the benzenesulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Zinc sulfate and benzenesulfonic acid.
Reduction: Zinc metal and benzenesulfonic acid.
Substitution: Various substituted benzenesulfonates depending on the reagent used.
Scientific Research Applications
Zinc benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized as an additive in plastics, rubber, and lubricants to enhance product performance and durability .
Mechanism of Action
The mechanism of action of zinc benzenesulphonate involves its interaction with various molecular targets and pathways:
Catalytic Activity: this compound can act as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death.
Enzyme Inhibition: It can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Sodium benzenesulphonate: Similar in structure but contains sodium instead of zinc.
Calcium benzenesulphonate: Contains calcium instead of zinc and is used as a stabilizer in plastics and as a corrosion inhibitor.
Uniqueness of Zinc Benzenesulphonate:
Higher thermal stability: Compared to sodium and calcium benzenesulphonates, making it suitable for high-temperature applications.
Specific catalytic properties: Due to the presence of zinc, which can act as a Lewis acid in various chemical reactions.
Properties
CAS No. |
7645-18-3 |
---|---|
Molecular Formula |
C12H10O6S2Zn |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
zinc;benzenesulfonate |
InChI |
InChI=1S/2C6H6O3S.Zn/c2*7-10(8,9)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8,9);/q;;+2/p-2 |
InChI Key |
ZMCVIGZGZXZJKM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] |
Related CAS |
98-11-3 (Parent) |
Origin of Product |
United States |
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